molecular formula C18H26N2O3 B12788673 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione CAS No. 87497-28-7

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione

Cat. No.: B12788673
CAS No.: 87497-28-7
M. Wt: 318.4 g/mol
InChI Key: MZIXAUGYHJEFFF-UHFFFAOYSA-N
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Description

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is a synthetic organic compound known for its unique chemical structure and properties It features a heptanedione backbone with dimethylamino groups at positions 1 and 7, and a hydroxybenzylidene group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,7-bis(dimethylamino)-3,5-heptanedione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the heptanedione backbone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamino groups.

Scientific Research Applications

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,7-Bis(dimethylamino)-3,5-heptanedione: Lacks the hydroxybenzylidene group, resulting in different chemical and biological properties.

    4-(4-Hydroxybenzylidene)-3,5-heptanedione:

Uniqueness

1,7-Bis(dimethylamino)-4-(4-hydroxybenzylidene)-3,5-heptanedione is unique due to the presence of both dimethylamino and hydroxybenzylidene groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87497-28-7

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1,7-bis(dimethylamino)-4-[(4-hydroxyphenyl)methylidene]heptane-3,5-dione

InChI

InChI=1S/C18H26N2O3/c1-19(2)11-9-17(22)16(18(23)10-12-20(3)4)13-14-5-7-15(21)8-6-14/h5-8,13,21H,9-12H2,1-4H3

InChI Key

MZIXAUGYHJEFFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C(=CC1=CC=C(C=C1)O)C(=O)CCN(C)C

Origin of Product

United States

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